BenchChemオンラインストアへようこそ!

3',7-Di-O-(beta-hydroxyethyl)rutoside

Chronic venous insufficiency Clinical trial Leg volume reduction

3',7-Di-O-(beta-hydroxyethyl)rutoside (CAS 72352-99-9) is a semi-synthetic di-hydroxyethylated flavonoid glycoside derived from rutin (quercetin-3-O-rutinoside). It belongs to the hydroxyethylrutoside (HER) family—also known as oxerutins—comprising mono-, di-, tri-, and tetra-O-(β-hydroxyethyl) derivatives of rutin that differ in the number and regiochemical position of hydroxyethyl substituents on the flavonoid scaffold.

Molecular Formula C31H38O18
Molecular Weight 698.6 g/mol
CAS No. 72352-99-9
Cat. No. B3330589
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3',7-Di-O-(beta-hydroxyethyl)rutoside
CAS72352-99-9
Molecular FormulaC31H38O18
Molecular Weight698.6 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)OCCO)C5=CC(=C(C=C5)O)OCCO)O)O)O)O)O)O
InChIInChI=1S/C31H38O18/c1-12-21(36)24(39)26(41)30(46-12)45-11-19-22(37)25(40)27(42)31(48-19)49-29-23(38)20-16(35)9-14(43-6-4-32)10-18(20)47-28(29)13-2-3-15(34)17(8-13)44-7-5-33/h2-3,8-10,12,19,21-22,24-27,30-37,39-42H,4-7,11H2,1H3/t12-,19+,21-,22+,24+,25-,26+,27+,30+,31-/m0/s1
InChIKeyIGDOAOGJDFUOHD-MVXJRKCZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3',7-Di-O-(beta-hydroxyethyl)rutoside (CAS 72352-99-9): Procurement-Relevant Identity and Class Positioning


3',7-Di-O-(beta-hydroxyethyl)rutoside (CAS 72352-99-9) is a semi-synthetic di-hydroxyethylated flavonoid glycoside derived from rutin (quercetin-3-O-rutinoside). It belongs to the hydroxyethylrutoside (HER) family—also known as oxerutins—comprising mono-, di-, tri-, and tetra-O-(β-hydroxyethyl) derivatives of rutin that differ in the number and regiochemical position of hydroxyethyl substituents on the flavonoid scaffold [1]. This compound is one of the eight principal constituents identified in the clinically marketed phlebotropic drug Venoruton® (also sold as Paroven™ and Relvène™), where the total di-HER fraction constitutes approximately 37% of the standardised mixture, second only to the mono-HER fraction at approximately 33% [2]. Unlike the more extensively studied 7-mono-O-(β-hydroxyethyl)-rutoside (monoHER) or the tri-substituted troxerutin, the 3',7-di-O- substitution pattern represents a specific regioisomer within the di-HER subclass that contributes to the overall pharmacological profile of oxerutin formulations.

Why Generic Substitution with Troxerutin or Other Hydroxyethylrutosides Fails for 3',7-Di-O-(beta-hydroxyethyl)rutoside


Hydroxyethylrutosides are not interchangeable as a class. The degree and position of hydroxyethyl substitution fundamentally determine pharmacokinetic elimination rate, free radical scavenging potency, and metabolic stability. Clinical evidence demonstrates that oxerutin mixtures enriched in mono- and di-substituted HERs (including 3',7-di-O-HER) produce a statistically significantly greater therapeutic effect—leg volume reduction of −261 ± 154.2 mL/week—compared to troxerutin (predominantly tri-substituted HER), which achieved only −73.2 ± 97.1 mL/week (p = 0.04) in a head-to-head double-blind trial [1]. At the mechanistic level, di-O-(β-hydroxyethyl)-rutosides and 7-mono-O-(β-hydroxyethyl)-rutoside were found to be more active in free radical scavenging than tri-O-(β-hydroxyethyl)-rutoside, providing a pharmacological basis for the observed clinical divergence [2]. Furthermore, hepatic elimination rate varies directly with substitution degree: 7-mono-HER is cleared most rapidly from blood, while tetra-O-HER is eliminated most slowly, meaning that mixtures with different mono/di/tri/tetra ratios yield distinct pharmacokinetic profiles that cannot be replicated by single-component alternatives [3]. Procuring the individual, well-characterised 3',7-di-O-isomer therefore enables precise formulation or analytical reference that generic HER mixtures cannot guarantee.

Quantitative Differentiation Evidence for 3',7-Di-O-(beta-hydroxyethyl)rutoside Against Closest Analogs


Clinical Leg Volume Reduction: Oxerutin Mixture (Mono/Di-HER-Rich) vs. Troxerutin (Tri-HER-Dominant)

In a 12-week randomised, double-blind clinical trial in 12 female post-menopausal patients with chronic venous insufficiency grade II, the oxerutin preparation Venoruton®—whose composition includes approximately 37% di-HERs (including 3',7-di-O-HER) and 33% mono-HER—produced a mean leg volume reduction of −261 ± 154.2 mL/week, compared to −73.2 ± 97.1 mL/week for troxerutin (a preparation dominated by ≥80% tri-O-(β-hydroxyethyl)-rutoside). The difference is statistically significant (p = 0.04). Both groups received 900 mg/day orally. Oxerutins additionally demonstrated a clinically meaningful carry-over effect persisting through the 4-week treatment-free follow-up period, which was not observed with troxerutin [1].

Chronic venous insufficiency Clinical trial Leg volume reduction

Free Radical Scavenging Potency Ranking: Di-HER and Mono-HER vs. Tri-HER

Preclinical studies cited in the clinical comparison literature established that di-O-(β-hydroxyethyl)-rutosides and 7-mono-O-(β-hydroxyethyl)-rutoside are more active with regard to free radical scavenging compared to tri-O-(β-hydroxyethyl)-rutoside [1]. This structure-activity relationship provided the explicit rationale for conducting the clinical head-to-head comparison between oxerutins (mono/di-rich) and troxerutin (tri-rich). Separately, a panel of four hydroxyethyl rutosides and quercetin was evaluated in non-enzymatic lipid peroxidation (microsomal), hydroxyl radical scavenging, and DPPH assays. All HERs exhibited considerable inhibition of microsomal lipid peroxidation, though they were less active than the reference aglycone quercetin—a finding explicitly attributed to their structural (substitution) characteristics. As hydroxyl radical scavengers, the HERs proved more potent than the classical scavengers mannitol and dimethyl sulphoxide [2].

Free radical scavenging Antioxidant Structure-activity relationship

Endothelial Cell Protection Potency: MonoHER Direct Antioxidant EC50

7-Mono-O-(β-hydroxyethyl)-rutoside (monoHER), the most extensively characterised single component of the oxerutin mixture alongside di-HERs, produced instantaneous protection against intracellular oxidative stress (H₂O₂-induced) in human umbilical vein endothelial cells (HUVECs) with an EC50 of 60 nM—a concentration described as therapeutically achievable [1]. The direct antioxidant mechanism was substantiated by site-specific scavenging localisation at the molecular level, rapid reactivity of oxidised monoHER with ascorbate or glutathione in the endogenous antioxidant network, and selective accumulation in endothelial and smooth muscle cells of the vascular wall [2]. While this specific EC50 data is generated for monoHER rather than the 3',7-di-O- isomer, it establishes the potency benchmark for the mono/di-HER subclass to which the target compound belongs and demonstrates sub-micromolar efficacy in a physiologically relevant vascular cell model.

Endothelial protection Direct antioxidant HUVEC

GSH Adduct Stability: MonoHER vs. Quercetin — Prevention of Secondary Thiol Reactivity

During free radical scavenging, flavonoids are oxidised to electrophilic quinones that can be trapped by glutathione (GSH). Comparative studies revealed a critical differential behaviour: GSH-quercetin adducts react with the thiol N-acetyl-L-cysteine (NAC) to form NAC-quercetin, whereas GSH-monoHER adducts do not react with NAC. Furthermore, the DTT-monoHER adduct is relatively stable, while the DTT-quercetin adduct is readily converted into quercetin and DTT disulfide [1]. In human blood plasma, oxidised quercetin readily reacts with protein thiols, whereas oxidised monoHER does not—a difference explained by ascorbate's ability to selectively reduce oxidised monoHER back to the parent compound before thiol reaction can occur [2]. Molecular quantum chemical calculations corroborated that the stability difference originates from the intrinsic chemical nature of the respective oxidation products [1]. GSH-monoHER is therefore classified as 'much more stable' than GSH-quercetin [1].

Glutathione adduct Thiol reactivity Flavonoid quinone stability

Pharmacokinetic Differentiation by Substitution Degree: Hepatic Elimination Rate

Using isolated perfused rat liver, the hepatic uptake and elimination rate of hydroxyethylrutosides was shown to be a direct function of the degree of hydroxyethyl substitution on the flavonoid scaffold. Tetra-O-(β-hydroxyethyl)-rutoside was eliminated from blood most slowly, while 7-mono-O-(β-hydroxyethyl)-rutoside was taken up most rapidly [1]. In a separate mouse disposition study, mean 72-hour urinary excretion was 27% for mono-HER versus 21% for tri-HER following intravenous administration, with both compounds showing rapid biliary excretion (approximately 71% within 24 h) [2]. Additionally, 7-mono-O-(β-hydroxyethyl)-rutoside undergoes hepatic degradation to a non-fluorescent cleavage product attributed to the presence of an unsubstituted hydroxyl group in the B-ring—a metabolic liability that substitution in the side ring mitigates [1]. The 3',7-di-O-substitution pattern, bearing hydroxyethyl groups at positions 3' (B-ring) and 7 (A-ring), occupies key metabolic vulnerable sites and is therefore predicted to exhibit intermediate pharmacokinetic behaviour between mono- and tri-substituted forms.

Pharmacokinetics Hepatic clearance Structure-disposition relationship

Compositional Specificity: 3',7-Di-O-HER as a Discrete, Quantifiable Component of Clinically Validated Oxerutin Formulations

HPLC-UV-TLC analysis of the Chinese drug Venoruton® (维脑路通) identified and quantified eight principal hydroxyethylrutoside components. The composition was determined as approximately 33% mono-HER, 37% total di-HERs, 26% tri-HERs, 2% tetra-HER, and 2% residual rutin [1]. Within the di-HER fraction, 3',7-di-O-(β-hydroxyethyl)rutoside and 4',7-di-O-(β-hydroxyethyl)rutoside were identified as distinct, co-eluting regioisomers [2]. The European Pharmacopoeia specification for troxerutin requires a minimum of 80% tris(hydroxyethyl)rutin as the principal component, with mono-, bis-, and tetrakis(hydroxyethyl)rutins present as minor constituents subject to individual limits (max 5% per peak, one peak allowed up to 10%) [3]. This pharmacopoeial framework establishes that 3',7-di-O-(β-hydroxyethyl)rutoside serves a dual role: as a quantifiable active constituent in oxerutin preparations and as a specified impurity/reference marker in troxerutin quality control (commonly listed as Troxerutin Impurity 10) for ANDA analytical method development and validation [4].

Analytical characterisation Reference standard Impurity profiling

Highest-Value Application Scenarios for 3',7-Di-O-(beta-hydroxyethyl)rutoside Based on Verified Differentiation Evidence


Reference Standard for ANDA Regulatory Filing of Troxerutin Generic Drug Products

As Troxerutin Impurity 10, this compound serves as a pharmacopoeial reference standard for analytical method development, method validation (AMV), and quality control (QC) in Abbreviated New Drug Applications (ANDA) for generic troxerutin products [1]. The European Pharmacopoeia imposes individual limits of ≤5% (one peak ≤10%) on mono- and bis(hydroxyethyl)rutin impurities in troxerutin, and quantitation requires a well-characterised, high-purity 3',7-di-O-HER reference material. This application is directly supported by the compositional analysis demonstrating the presence and resolvability of this specific regioisomer in HER mixtures [2].

Formulation Development of Oxerutin Products with Defined Mono/Di-HER Ratios

Given the clinical evidence that oxerutin preparations (37% di-HER, 33% mono-HER) produce 3.57-fold greater leg volume reduction than tri-dominant troxerutin (p = 0.04) [1], formulators developing oxerutin-type products require individual di-HER components to control and optimise the mono:di:tri ratio. Procuring 3',7-di-O-HER as a discrete compound enables precise spike-and-recovery studies, dissolution testing, and stability-indicating method development for products targeting the Venoruton® compositional profile. The pharmacokinetic data further indicate that di-HERs offer an intermediate clearance profile between rapidly eliminated mono-HER and slowly cleared tri/tetra-HER [2], making controlled di-HER content a rational formulation parameter.

Mechanistic Studies of Flavonoid Quinone Safety and Endogenous Antioxidant Network Integration

The demonstrated stability difference between monoHER-quinone and quercetin-quinone GSH adducts—where monoHER forms a stable, non-propagating conjugate while quercetin transfers reactivity to NAC and protein thiols [1]—positions the mono/di-HER subclass as a privileged scaffold for studying safe radical channeling. Researchers investigating structure-safety relationships in flavonoid antioxidants can use 3',7-di-O-HER to probe whether the 3'-position hydroxyethyl substitution (absent in monoHER) further modulates quinone stability, adduct formation kinetics, or ascorbate-mediated recycling efficiency relative to the well-characterised monoHER benchmark [2].

Endothelial-Protective Agent Screening in Vascular Disease Models

MonoHER's demonstrated EC50 of 60 nM for intracellular oxidative stress protection in HUVECs, combined with its selective accumulation in endothelial and smooth muscle cells of the vascular wall [1], establishes the mono/di-HER subclass as a validated chemical starting point for vascular-targeted drug discovery. For programmes seeking to optimise endothelial protection while improving upon monoHER's rapid hepatic clearance [2], the 3',7-di-O- regioisomer provides a logical next-step candidate: the additional hydroxyethyl group at the B-ring 3'-position may reduce the hepatic ring-fission metabolic liability that limits monoHER's in vivo duration [3], while retaining the core antioxidant pharmacophore.

Quote Request

Request a Quote for 3',7-Di-O-(beta-hydroxyethyl)rutoside

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.